molecular formula C12H14F2N2O3 B13106243 (R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

Cat. No.: B13106243
M. Wt: 272.25 g/mol
InChI Key: NMPXREQXJAXJHU-LLVKDONJSA-N
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Description

These compounds share a tetrahydronaphthalene core with substitutions at positions 1 (amino group) and 7 (nitro or bromo groups), combined with a 2,2-difluoroethanol moiety.

Properties

Molecular Formula

C12H14F2N2O3

Molecular Weight

272.25 g/mol

IUPAC Name

2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol

InChI

InChI=1S/C12H14F2N2O3/c13-12(14,7-17)11(15)5-1-2-8-3-4-9(16(18)19)6-10(8)11/h3-4,6,17H,1-2,5,7,15H2/t11-/m1/s1

InChI Key

NMPXREQXJAXJHU-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])[C@](C1)(C(CO)(F)F)N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(CO)(F)F)N

Origin of Product

United States

Biological Activity

(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene framework with a nitro group and an amino group attached at specific positions. The presence of difluoroethanol contributes to its unique chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antitubercular Activity : Studies have shown that compounds similar to this compound are being investigated for their efficacy against Mycobacterium tuberculosis. The structural features may enhance the interaction with bacterial targets, leading to improved therapeutic outcomes .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The stereochemistry and functional groups allow for enhanced binding affinity to certain receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression in conditions such as cancer and bacterial infections .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study evaluated the effects of a similar tetrahydronaphthalene derivative on human cancer cell lines. Results indicated significant growth inhibition and induction of apoptosis compared to control groups .
  • Antimicrobial Properties : Research focused on the antibacterial effects of nitro-substituted tetrahydronaphthalenes demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Data Summary

Biological ActivityTargetMechanismReference
AntitubercularMycobacterium tuberculosisTarget interaction
CytotoxicityCancer cell linesApoptosis induction
AntibacterialVarious bacteriaMembrane disruption

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological properties:

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the nitro group may enhance its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Activity

Studies have shown that tetrahydronaphthalene derivatives can influence serotonin and norepinephrine levels in the brain. This suggests that (R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol may possess antidepressant-like effects.

Anticancer Properties

Preliminary investigations into the compound's anticancer potential have shown promising results. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in related compounds.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that administration of this compound resulted in significant improvement in cognitive functions following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Case Study 2: Antidepressant-Like Effects

In a controlled study involving mice subjected to chronic stress models, the compound exhibited significant antidepressant-like effects comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays showed reduced immobility times in forced swim tests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity Availability
(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroethanol Not specified C₁₄H₁₈F₂N₂O₃ 300.3 7-NO₂, 4,4-dimethyl ≥95% Available (Inquiry)
(R)-2-(1-Amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroethanol 1415108-43-8 C₁₂H₁₂BrF₄NO 342.13 7-Br, 4,4-difluoro ≥95% Discontinued
(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroethanol 1415108-40-5 C₁₂H₁₄BrF₂NO 306.15 7-Br ≥98% Available

Key Observations

Substituent Effects on Molecular Weight and Reactivity: The bromo-substituted analogs (CAS 1415108-43-8 and 1415108-40-5) exhibit higher molecular weights (306.15–342.13 g/mol) compared to the nitro-dimethyl derivative (300.3 g/mol). Fluorine substitutions (e.g., 4,4-difluoro in CAS 1415108-43-8) increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Purity and Availability: The bromo compound without additional fluorination (CAS 1415108-40-5) is available at ≥98% purity, suggesting its utility in high-precision synthesis. The nitro-dimethyl analog requires direct inquiry for procurement, indicating specialized applications or restricted commercial distribution .

Structural Impact on Applications :

  • Nitro Group (CAS N/A) : Nitro-substituted derivatives are often precursors for amine synthesis via reduction. The dimethyl group at position 4 may sterically hinder enzyme active sites, useful in kinase inhibition studies .
  • Bromo Group (CAS 1415108-40-5) : Bromine serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the tetrahydronaphthalene scaffold .

Research Findings and Implications

  • Synthetic Challenges: The difluoroethanol moiety introduces stereochemical complexity, requiring asymmetric synthesis techniques. For example, CAS 1415108-43-8 (discontinued) likely faced hurdles in maintaining enantiopurity during scale-up .
  • Biological Relevance : Fluorinated analogs (e.g., CAS 1415108-43-8) show enhanced binding to hydrophobic pockets in target proteins, as observed in preliminary docking studies with similar structures .
  • Market Trends : Bromo-substituted intermediates (e.g., CAS 1415108-40-5) remain in demand for fragment-based drug discovery, whereas nitro derivatives are niche due to regulatory constraints on nitro-aromatic compounds .

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